molecular formula C20H21NO4 B11391915 2-(2,6-dimethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

2-(2,6-dimethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

Cat. No.: B11391915
M. Wt: 339.4 g/mol
InChI Key: PZWQQPSLEJLPGP-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenoxy group and two furan-2-ylmethyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate acylating agent to form 2,6-dimethylphenoxyacetyl chloride.

    Nucleophilic Substitution: The phenoxyacetyl chloride is then reacted with N,N-bis(furan-2-ylmethyl)amine under basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The phenoxy and furan groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Furanones, phenoxyquinones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted phenoxy or furan compounds.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The furan and phenoxy groups play a crucial role in binding to the active sites of these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide is unique due to its dual furan-2-ylmethyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21NO4/c1-15-6-3-7-16(2)20(15)25-14-19(22)21(12-17-8-4-10-23-17)13-18-9-5-11-24-18/h3-11H,12-14H2,1-2H3

InChI Key

PZWQQPSLEJLPGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3

Origin of Product

United States

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